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Compound of Interest

Compound Name: N-(hydroxymethyl)nonanamide

CAS No.: 130535-83-0

Cat. No.: B137683

Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of N-
(hydroxymethyl)nonanamide

Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for N-
(hydroxymethyl)nonanamide, a molecule of interest in various chemical and biomedical

research fields. As a fatty acid amide, its structure and purity are critical for its function, and

therefore, a thorough understanding of its spectroscopic signature is paramount. This

document offers an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for this compound, grounded in established scientific principles

and practical laboratory insights.

Molecular Structure and Spectroscopic Overview
N-(hydroxymethyl)nonanamide is comprised of a nine-carbon aliphatic chain (nonanamide)

attached to a hydroxymethyl group via an amide linkage. This unique structure gives rise to a

distinct spectroscopic fingerprint that can be used for its identification and characterization.
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Figure 1: Chemical structure of N-(hydroxymethyl)nonanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For N-(hydroxymethyl)nonanamide, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of N-(hydroxymethyl)nonanamide is expected to show distinct signals

for the protons of the nonanamide chain, the N-H proton, the O-H proton, and the methylene

protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-

withdrawing effects of the amide and hydroxyl groups.

Proton Assignment
Expected Chemical

Shift (ppm)
Multiplicity Integration

CH₃ (nonanamide) ~0.8-0.9 Triplet 3H

(CH₂)₆ (nonanamide) ~1.2-1.6 Multiplet 12H

α-CH₂ (to C=O) ~2.1-2.3 Triplet 2H

N-CH₂-O ~4.5-5.0 Doublet 2H

N-H ~6.0-7.0 Broad Singlet 1H

O-H Variable Broad Singlet 1H

Note: The chemical shifts of N-H and O-H protons can be highly variable and are dependent on

solvent, concentration, and temperature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

carbonyl carbon of the amide is expected to be the most downfield signal.
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Carbon Assignment Expected Chemical Shift (ppm)

C=O ~175-178

N-CH₂-O ~65-70

α-CH₂ (to C=O) ~35-38

(CH₂)₆ ~22-32

CH₃ ~14

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N-(hydroxymethyl)nonanamide will be dominated by the characteristic

absorptions of the amide and hydroxyl groups.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration

O-H (alcohol) 3200-3600 (broad) Stretching

N-H (amide) 3100-3500 (moderate) Stretching

C-H (aliphatic) 2850-3000 Stretching

C=O (amide I) 1630-1680 Stretching

N-H (amide II) 1510-1570 Bending

C-N 1350-1450 Stretching

C-O 1000-1250 Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N-(hydroxymethyl)nonanamide, Electron Ionization (EI) would likely lead

to fragmentation, while a softer ionization technique like Electrospray Ionization (ESI) would be

more likely to show the molecular ion peak.
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Expected Fragmentation Pattern (EI-MS):

The fragmentation of N-(hydroxymethyl)nonanamide is expected to proceed through several

key pathways. A related compound, N-(Hydroxymethyl)decanamide, shows a fragmentation

pattern that can be used as a reference. Key fragmentation mechanisms include the loss of a

water molecule and cleavage of the C-N bonds.

[M]+•

[M-H₂O]+•-H₂O

[M-CH₂OH]+-•CH₂OH

[M-C₈H₁₇]+

-•C₈H₁₇

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for N-(hydroxymethyl)nonanamide in EI-MS.

Expected m/z Values:

[M]+•: The molecular ion peak for C₁₀H₂₁NO₂ is expected at m/z 187.

[M-H₂O]+•: Loss of water would result in a peak at m/z 169.

[M-CH₂OH]+: Loss of the hydroxymethyl radical would result in a peak at m/z 156.

[M-C₈H₁₇]+: Cleavage of the alkyl chain would result in a peak at m/z 74.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for N-
(hydroxymethyl)nonanamide.

NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of N-(hydroxymethyl)nonanamide in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a

standard pulse sequence. Key parameters to set include the spectral width, number of

scans, and relaxation delay.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled

sequence is typically used. A larger number of scans will be required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by

dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of ~1 mg/mL.

Data Acquisition (ESI-MS): Infuse the sample solution into the ESI source. Acquire the

spectrum in positive ion mode.

Data Acquisition (EI-MS): Introduce the sample via a direct insertion probe or a GC inlet.

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways consistent with the observed peaks.
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Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of N-
(hydroxymethyl)nonanamide. This data is essential for confirming the identity and purity of

the compound in research and development settings. The methodologies and expected

spectral features outlined in this guide provide a robust framework for the analysis of this and

related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b137683/docs?utm_src=pdf-body#spectroscopic-data-for-n-hydroxymethyl-nonanamide-nmr-ir-ms
https://www.benchchem.com/product/b137683/docs?utm_src=pdf-body#spectroscopic-data-for-n-hydroxymethyl-nonanamide-nmr-ir-ms
https://www.sciencedirect.com/science/article/abs/pii/S004040399802167X
https://webbook.nist.gov/cgi/cbook.cgi?ID=C26543881&Mask=200
https://www.benchchem.com/product/b137683/docs#spectroscopic-data-for-n-hydroxymethyl-nonanamide-nmr-ir-ms
https://www.benchchem.com/product/b137683/docs#spectroscopic-data-for-n-hydroxymethyl-nonanamide-nmr-ir-ms
https://www.benchchem.com/product/b137683/docs#spectroscopic-data-for-n-hydroxymethyl-nonanamide-nmr-ir-ms
https://www.benchchem.com/product/b137683/docs#spectroscopic-data-for-n-hydroxymethyl-nonanamide-nmr-ir-ms
https://www.benchchem.com/product/b137683?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

